

# Application Note: Spectrophotometric Analysis of Disperse Violet 1 Solutions

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Compound of Interest		
Compound Name:	Disperse Violet 1	
Cat. No.:	B7737400	Get Quote

#### Introduction

**Disperse Violet 1**, chemically known as 1,4-diaminoanthraquinone, is an organic dye used in various industrial applications, including the coloring of textiles and plastics.[1][2] Accurate quantification of **Disperse Violet 1** in solutions is crucial for quality control, formulation development, and research purposes. This application note describes a straightforward and reliable method for the quantitative analysis of **Disperse Violet 1** in an organic solvent using UV-Vis spectrophotometry. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration at a specific wavelength.

## Principle

The concentration of a light-absorbing solute in a solution is directly proportional to the absorbance of the solution. This relationship is described by the Beer-Lambert Law:

 $A = \epsilon bc$ 

## Where:

- A is the absorbance
- ε (epsilon) is the molar absorptivity coefficient (a constant for a given substance at a specific wavelength)



- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the substance

By measuring the absorbance of **Disperse Violet 1** solutions of known concentrations at its wavelength of maximum absorbance ( $\lambda$ max), a calibration curve can be generated. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Materials and Methods

#### Materials

- **Disperse Violet 1** (CAS: 128-95-0)
- Acetone (ACS grade or higher)
- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Quartz or glass cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

#### Instrumentation

A double-beam UV-Vis spectrophotometer capable of scanning in the visible range (e.g., 400-800 nm) was used for all measurements.

## **Experimental Protocol**

A detailed, step-by-step protocol for this analysis is provided in the "Protocols" section of this document.

**Results and Discussion** 



The UV-Vis spectrum of **Disperse Violet 1** in acetone exhibits a characteristic absorption peak in the visible region. The wavelength of maximum absorbance ( $\lambda$ max) for **Disperse Violet 1** is approximately 590 nm.[3] A series of standard solutions of **Disperse Violet 1** in acetone were prepared and their absorbance was measured at this  $\lambda$ max. The data was used to construct a calibration curve, which demonstrated a linear relationship between absorbance and concentration over a defined range.

#### **Data Presentation**

Parameter	Value
Chemical Name	1,4-Diaminoanthraquinone
CAS Number	128-95-0
Molecular Formula	C14H10N2O2
Solvent	Acetone
λmax (Visible)	~ 590 nm
Linearity Range (Typical)	1 - 25 μg/mL
Correlation Coefficient (R²)	> 0.999

Note: The  $\lambda$ max and linearity range should be determined experimentally for the specific instrument and conditions used.

## **Protocols**

- 1. Preparation of Stock and Standard Solutions
- a. Preparation of a 100 μg/mL Stock Solution:
- Accurately weigh 10.0 mg of Disperse Violet 1 powder.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add a small amount of acetone to dissolve the powder.



- Once dissolved, fill the flask to the mark with acetone.
- Stopper the flask and invert it several times to ensure a homogenous solution.
- b. Preparation of Standard Solutions (1, 5, 10, 15, 20, 25 μg/mL):
- Label six 10 mL volumetric flasks with the concentrations of the standard solutions.
- Pipette the required volume of the 100 μg/mL stock solution into each volumetric flask as indicated in the table below.
- Dilute each flask to the 10 mL mark with acetone.
- Stopper and invert each flask to ensure proper mixing.

Desired Concentration (µg/mL)	Volume of Stock Solution (mL)	Final Volume (mL)
1	0.1	10
5	0.5	10
10	1.0	10
15	1.5	10
20	2.0	10
25	2.5	10

## 2. Spectrophotometric Measurement

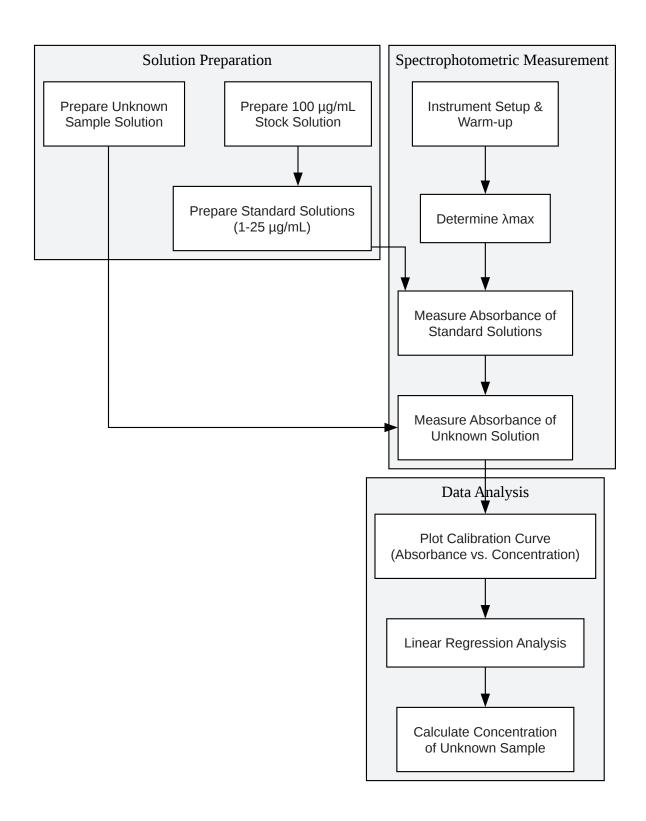
- a. Instrument Setup:
- Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the wavelength range to scan from 400 nm to 800 nm.
- b. Determination of  $\lambda$ max:



- Fill a cuvette with the 15 μg/mL standard solution.
- Use acetone as the blank to zero the instrument.
- Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax).
- c. Measurement of Standard and Unknown Solutions:
- Set the spectrophotometer to measure the absorbance at the determined  $\lambda$ max.
- Use a cuvette filled with acetone to zero the instrument (blank).
- Measure the absorbance of each standard solution, starting from the lowest concentration.
  Rinse the cuvette with the next standard solution before filling.
- Measure the absorbance of the unknown **Disperse Violet 1** solution.
- 3. Data Analysis
- Create a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
- Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- Use the equation of the line to calculate the concentration of the unknown sample based on its measured absorbance.

# **Visualizations**





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## References

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